strychnogucine B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C42H42N4O4 |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
(4aR,5aS,7R,8aR,13aS,15aS,15bR)-7-[(1R,12S,13R,14E,19S,21S)-14-(2-hydroxyethylidene)-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-10-yl]-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C42H42N4O4/c47-13-9-22-20-43-12-11-41-28-5-1-4-8-31(28)46-38(41)26(24(22)16-34(41)43)15-27(40(46)49)32-19-42-29-6-2-3-7-30(29)45-36(48)18-33-37(39(42)45)25-17-35(42)44(32)21-23(25)10-14-50-33/h1-10,15,24-26,32-35,37-39,47H,11-14,16-21H2/b22-9-/t24-,25-,26-,32+,33-,34-,35-,37-,38-,39-,41+,42+/m0/s1 |
InChI Key |
MMKIAHOGFMPKCT-LUNGMMDTSA-N |
Isomeric SMILES |
C1CN2C/C(=C/CO)/[C@@H]3C[C@H]2[C@@]14[C@@H]5[C@H]3C=C(C(=O)N5C6=CC=CC=C46)[C@H]7C[C@@]89[C@H]1N7CC2=CCO[C@H]3CC(=O)N([C@H]8[C@H]3[C@H]2C1)C1=CC=CC=C91 |
Canonical SMILES |
C1CN2CC(=CCO)C3CC2C14C5C3C=C(C(=O)N5C6=CC=CC=C46)C7CC89C1N7CC2=CCOC3CC(=O)N(C8C3C2C1)C1=CC=CC=C91 |
Synonyms |
strychnogucine B |
Origin of Product |
United States |
Isolation and Natural Occurrence of Strychnogucine B
Botanical Source Identification: Strychnos icaja as a Producer of Strychnogucine B
This compound is a naturally occurring compound produced by Strychnos icaja Baill., a plant belonging to the Loganiaceae family. nih.govwikipedia.org This plant is a large, woody vine, or liana, that can reach lengths of up to 100 meters and has a stem diameter of up to 15 centimeters. wikipedia.org The compound is one of many indole (B1671886) alkaloids found within this species, which is also known for containing strychnine (B123637). wikipedia.orgacs.org Specifically, this compound has been isolated from the roots of Strychnos icaja. nih.govacs.org The investigation of the chemical constituents of this plant has led to the identification of several unique alkaloids, including the quasi-symmetric bisindole alkaloids strychnogucine A and this compound. nih.gov
Phytogeographical Distribution of this compound-Producing Species
The genus Strychnos has a pantropical distribution, meaning it is found in tropical regions around the world. wikipedia.org However, the specific species responsible for producing this compound, Strychnos icaja, is native to West and Central tropical Africa. wikipedia.orgtheferns.info Its distribution ranges from Guinea to the Central African Republic and south to Angola and the Democratic Republic of Congo. theferns.info This liana is typically found in dense tropical rainforests and may also penetrate gallery forests. wikipedia.orgwur.nl
Extraction Methodologies for this compound from Natural Sources
The isolation of this compound begins with the collection of the plant material, specifically the roots of Strychnos icaja. nih.gov General methods for extracting alkaloids from Strychnos species often involve initial extraction with an organic solvent, followed by acid-base purification. A common procedure involves grinding the dried plant material into a coarse powder. This powder is then subjected to reflux extraction with an alcohol, such as ethanol. google.com After the initial extraction, the solvent is typically removed under reduced pressure to yield a crude extract. google.com
This crude extract, containing a mixture of alkaloids and other plant metabolites, is then subjected to an acid-base extraction procedure. The extract is dissolved in a dilute acid solution (e.g., hydrochloric acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous solution. google.com This solution can then be washed with a nonpolar organic solvent to remove neutral and acidic impurities. Subsequently, the acidic aqueous solution is made basic, which deprotonates the alkaloids, causing them to precipitate or become extractable into an immiscible organic solvent like dichloromethane (B109758). researchgate.net This process yields a purified total alkaloid fraction.
Advanced Fractionation and Purification Strategies for this compound Enrichment
Following the initial extraction, advanced chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of other alkaloids. While the precise, detailed purification protocol for this compound from a natural source is not extensively documented in the provided results, the purification of related and synthetic alkaloids points to the use of column chromatography. researchgate.netscielo.br
Flash column chromatography is a commonly employed technique for the separation of individual compounds from a mixture. researchgate.net This method utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase consisting of a specific solvent system. The components of the alkaloid mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. For the purification of related synthetic compounds, solvent systems such as ethyl acetate (B1210297) in dichloromethane have been utilized. researchgate.net
Further purification can be achieved using techniques like solid-phase extraction (SPE), which is widely used for the cleanup and purification of extracts from natural products. nih.gov High-performance liquid chromatography (HPLC) is another powerful tool that can be used for the final purification and to confirm the identity and purity of the isolated this compound by comparing its retention time with that of a known standard. researchgate.net
Biosynthetic Pathways and Precursor Studies of Strychnogucine B
Proposed Biogenetic Route of Strychnogucine B
The proposed biogenetic pathway for this compound is believed to involve a late-stage dimerization of two monomeric Strychnos alkaloid units. researchgate.netscielo.br This hypothesis is largely informed by biomimetic synthesis, which seeks to replicate plausible natural reaction pathways in the lab. The key step in the proposed route is the formation of the C23–C5' bond that links the two halves of the molecule. scielo.br
This crucial bond is thought to be formed via a Mannich reaction, a classic carbon-carbon bond-forming reaction in organic chemistry that has a biological equivalent. researchgate.nettemple.edunih.gov In this scenario, one monomeric unit acts as a nucleophile (an electron-rich species) while the other acts as an electrophile (an electron-poor species) in the form of an iminium ion. researchgate.netscielo.br Specifically, the proposed route involves the coupling of a "Northern" C23-anionic synthon with a "Southern" C5'-cationic synthon. scielo.br Following this key coupling event, further chemical modifications, such as epimerization and olefin isomerization, are thought to occur to yield the final structure of (-)-strychnogucine B. researchgate.nettemple.edu
Role of (-)-Strychnine as a Biosynthetic Precursor to this compound
The monomeric indole (B1671886) alkaloid (-)-strychnine is widely hypothesized to be the primary biosynthetic precursor to this compound. researchgate.netscielo.br This hypothesis is supported by several lines of evidence. Firstly, strychnine (B123637) and isostrychnine (B1248549) are found alongside this compound and its relatives in the plant Strychnos icaja, suggesting a shared biosynthetic origin. scielo.brresearchgate.net
Secondly, there is a strong structural similarity between the monomeric units of this compound and strychnine itself; the southern monomer is essentially a C5-α-substituted strychnine unit. scielo.br This structural relationship makes strychnine a logical and advanced intermediate in the biosynthetic pathway. researchgate.net Laboratory syntheses have successfully used commercially available and relatively inexpensive (-)-strychnine as the starting material to construct not only this compound but also related bisindole alkaloids, lending strong support to its role as a natural precursor. researchgate.netscielo.brtemple.edu These synthetic routes are often described as "semi-synthetic" or "biomimetic" because they start with a natural product and aim to mimic a plausible biological reaction sequence. researchgate.netnih.gov
Enzymatic Transformations in the Biogenesis of this compound
While the complete enzymatic machinery for this compound biosynthesis has not been fully elucidated in planta, insights from biomimetic syntheses and studies of other bisindole alkaloids allow for informed hypotheses about the enzymes and mechanisms involved.
Identification of Key Enzymes and Enzyme Families
The biosynthesis of bisindole alkaloids typically involves enzymes that can catalyze the coupling of two monomeric units. nih.gov In the case of this compound, the proposed Mannich reaction would require enzymatic catalysis to proceed efficiently and stereoselectively in a biological system. researchgate.netnih.gov Although the specific enzyme for this dimerization is unknown, several enzyme families are known to be involved in related processes in alkaloid biosynthesis.
Peroxidases (PRX): In the biosynthesis of other bisindole alkaloids like vinblastine, a peroxidase (CrPRX1) is responsible for coupling the monomeric precursors catharanthine (B190766) and vindoline. frontiersin.org It is plausible that a similar peroxidase could be involved in the oxidative activation and coupling of strychnine-derived monomers.
Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial in the biosynthesis of the strychnine precursor itself, geissoschizine, and are involved in a wide array of oxidative transformations in monoterpene indole alkaloid pathways. researchgate.netbiorxiv.org A CYP enzyme could be responsible for generating a reactive intermediate from a strychnine derivative, priming it for dimerization.
Acyltransferases: The biosynthesis of strychnine from a common intermediate involves a specific malonyltransferase, which differs from the acetyltransferase found in plants that produce the related alkaloid diaboline. acs.orgchemistryviews.org This highlights the role of acyltransferases in modifying the core alkaloid structure, which could be a prerequisite step before the final dimerization to form this compound.
The regulation of these biosynthetic pathways is also under tight genetic control, with transcription factors like CrERF5 shown to upregulate the entire pathway leading to bisindole alkaloid accumulation in Catharanthus roseus. frontiersin.org
Mechanistic Enzymology of Carbon-Carbon and Carbon-Nitrogen Bond Formations
The central mechanistic event in the proposed biogenesis of this compound is the formation of the C23-C5' carbon-carbon bond via a Mannich-type reaction. nih.gov
Proposed Enzymatic Mechanism:
Generation of an Electrophile: One strychnine-derived monomer must be converted into an electrophile. A plausible route is the enzymatic oxidation of the N4-nitrogen to an N-oxide, followed by a Polonovski-Potier type reaction. nih.govscielo.br This generates a reactive iminium ion intermediate, which is a potent electrophile. researchgate.net This activation step is critical for making the subsequent bond formation possible.
Generation of a Nucleophile: The second strychnine-derived monomer acts as the nucleophile. The C23 position of this monomer would attack the electrophilic C5' position of the iminium ion.
Carbon-Carbon Bond Formation: The enzyme's active site would bring the two monomeric substrates into close proximity and in the correct orientation to facilitate the nucleophilic attack, forming the key C23-C5' bond. britannica.compearson.com This step creates the characteristic bisindole backbone of this compound. The enzyme stabilizes the transition state of the reaction, lowering the activation energy. pearson.com
This proposed mechanism, involving the formation of an enzyme-substrate complex and a highly reactive intermediate, is a common strategy used by enzymes to catalyze complex bond formations. britannica.com
Comparative Biogenesis of Related Bisindole Alkaloids (e.g., Sungucine, Isosungucine)
This compound is closely related to other bisindole alkaloids isolated from S. icaja, particularly (-)-sungucine and (-)-isosungucine. researchgate.net Chemical synthesis has demonstrated that this compound is a direct precursor to these compounds. researchgate.nettemple.edu Laboratory studies show that (-)-sungucine and (-)-isosungucine can be produced from (-)-strychnogucine B through functional group manipulations, specifically a base-mediated ring-opening and deoxygenation at the C18 and C18' positions. scielo.br
This suggests a branched biosynthetic pathway where the formation of this compound is a key juncture. After its synthesis, subsequent enzymatic modifications could transform it into sungucine or isosungucine (B1235523). This positions this compound as a central intermediate in the biogenesis of this specific family of bis-Strychnos alkaloids. researchgate.net
Total Synthesis and Semisynthetic Approaches to Strychnogucine B
Strategic Retrosynthetic Analysis of the Strychnogucine B Framework
The total synthesis of this compound has been approached through a convergent and semisynthetic strategy, leveraging the commercially available and structurally related alkaloid, (–)-strychnine. scielo.brresearchgate.netresearchgate.net The retrosynthetic analysis reveals a logical disconnection of the dimeric structure at the key C23–C5′ bond. scielo.brresearchgate.net This bond is envisioned to be formed in a late-stage coupling of two monomeric Strychnos units: a "Northern" fragment and a "Southern" fragment. scielo.brresearchgate.net
Retrosynthetic Disconnection of this compound:
| Target Molecule | Key Disconnection | Fragments | Precursor |
| (–)-Strychnogucine B | C23–C5′ bond | Northern C23-anionic synthon & Southern C5′-cationic synthon | (–)-Strychnine |
Convergent Synthetic Methodologies for Bisindole Construction
The construction of the bisindole framework of this compound relies on a highly convergent strategy, where the Northern and Southern fragments are synthesized separately and then coupled. scielo.brresearchgate.net This approach allows for the independent optimization of the synthesis of each fragment before the crucial coupling step. scielo.br
Biomimetic Coupling Strategies (e.g., Mannich Reaction)
The key C23–C5′ bond that links the two monomeric units in this compound is forged using a biomimetic Mannich reaction. scielo.brresearchgate.netnih.govtemple.edu This reaction is a cornerstone of the synthetic strategy, mimicking the proposed biosynthetic pathway of this class of alkaloids. scielo.br The Mannich reaction involves the coupling of an enolate, generated from the Northern fragment (a protected isostrychnine (B1248549) derivative), with an iminium ion derived from the Southern fragment. scielo.brresearchgate.net
The Northern fragment, specifically TBS-protected isostrychnine, is treated with a strong base like lithium diisopropylamide (LDA) to form the corresponding magnesium amide enolate after transmetalation with MgBr₂·OEt₂. researchgate.net This nucleophilic enolate is then reacted with the Southern fragment, an N,O-acetal, in the presence of a Lewis acid such as BF₃·OEt₂ to afford the coupled product. scielo.brresearchgate.net This reaction successfully constructs the characteristic bis-Strychnos skeleton. researchgate.net
Stereo- and Regioselective Transformations in this compound Synthesis
Stereoselectivity and regioselectivity are critical considerations throughout the synthesis of this compound. vedantu.comegrassbcollege.ac.inchemistrydocs.com The regioselective formation of the necessary iminium ion on the Southern fragment is a significant challenge. scielo.brresearchgate.net The Polonovski-Potier reaction, utilizing trifluoroacetic anhydride (B1165640) (TFAA) to activate strychnine (B123637) N-oxide, is employed to generate the desired iminium ion precursor. scielo.brresearchgate.netnih.gov The reaction conditions, particularly the choice of base, have been shown to influence the regiochemical outcome. scielo.brresearchgate.net
The stereochemistry of the Mannich coupling reaction is also of paramount importance. The attack of the enolate onto the iminium ion can potentially lead to a mixture of diastereomers. scielo.br However, the inherent steric bias of the strychnine framework often directs the approach of the nucleophile, leading to a degree of stereocontrol. scielo.br For instance, the formation of the N,O-acetal from the corresponding carbinolamine proceeds with high stereoselectivity due to the steric hindrance on the β-face of the C5–N4 double bond. scielo.br Furthermore, any undesired epimers formed during the Mannich reaction can often be equilibrated to the thermodynamically more stable isomer in subsequent steps. scielo.brnsf.gov For example, treatment of the Mannich product with HF-pyridine not only removes a protecting group but also effects epimerization at the C23 position to furnish a single, more stable isomer. scielo.br
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound has necessitated careful optimization of various reaction conditions to maximize yields and ensure the desired outcomes. beilstein-journals.orgnih.govchemrxiv.org For instance, the conversion of strychnine to isostrychnine, a key step in preparing the Northern fragment, was systematically studied. scielo.br While several protocols existed, they were not ideal for large-scale synthesis. scielo.br A new protocol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N-methyl-2-pyrrolidone (NMP) at 200 °C for a short duration was developed, providing a mixture of isostrychnine and its 13-epi isomer in a good combined yield of 61%. scielo.br
The conditions for the Polonovski-Potier reaction were also fine-tuned to favor the formation of the desired carbinolamine intermediate for the Southern fragment. scielo.br The choice of acylating agent and reaction temperature were found to be crucial, with acetic anhydride at 35 °C providing the best ratio of the desired product. scielo.br
The crucial Mannich coupling reaction itself underwent optimization. researchgate.net A key finding was the use of transmetalation from a lithium enolate to a magnesium enolate, which proved effective in the subsequent coupling with the Southern fragment. researchgate.net The final step of the synthesis, the isomerization of the C16=C17 double bond to the conjugated C17=C23 position, was achieved by reacting the deprotected intermediate with cesium carbonate in deaerated tert-butanol (B103910) at 85 °C, affording this compound in a 70% yield. nsf.gov
Optimized Reaction Conditions for Key Steps:
| Reaction | Reagents and Conditions | Yield |
| Strychnine to Isostrychnine | DBU, NMP, 200 °C, 40 min | 61% (2:1 mixture of isomers) |
| Polonovski-Potier Reaction | Ac₂O, 35 °C, 4 h | Favorable ratio of desired product |
| Mannich Coupling | 1. LDA, MgBr₂·OEt₂; 2. Southern fragment, BF₃·OEt₂ | Not explicitly stated for the final coupling, but a model reaction gave 59% |
| Double Bond Isomerization | Cs₂CO₃, t-BuOH, 85 °C | 70% |
Enantioselective Synthesis of this compound and its Stereoisomers
The synthesis of this compound as described is inherently enantioselective. researchgate.net By starting from the naturally occurring and enantiomerically pure (–)-strychnine, the absolute stereochemistry of all subsequent intermediates and the final product is controlled. researchgate.netresearchgate.net This semi-synthetic approach elegantly bypasses the need for developing a de novo asymmetric synthesis, which would likely be a more complex and lengthy endeavor. researchgate.net
The synthesis not only provides access to the natural (–)-strychnogucine B but also allows for the formation and isolation of its stereoisomers. scielo.br For example, during the synthesis of the Northern fragment, both isostrychnine and its C13-epimer are formed and can be separated. scielo.brresearchgate.net Similarly, the Mannich reaction can produce epimers at the newly formed stereocenter, although subsequent epimerization can lead to a single major isomer. scielo.brresearchgate.net The ability to generate these stereoisomers is valuable for structure-activity relationship (SAR) studies, helping to elucidate the stereochemical requirements for the biological activity of this compound.
Synthesis of Structural Fragments for this compound Analog Development
The convergent synthetic strategy developed for this compound is also well-suited for the preparation of structural analogs. By modifying the Northern and/or Southern fragments before the key coupling reaction, a variety of analogs can be synthesized. This modularity is a significant advantage of the synthetic route.
For example, the synthesis of sungucine and isosungucine (B1235523), two other bis-Strychnos alkaloids, was achieved from this compound. scielo.brresearchgate.nettemple.edu This was accomplished through functional group manipulations, including a base-mediated ring-opening and deoxygenation at the C18 and C18' positions. scielo.br Specifically, this compound was converted to a mixture of bis-acetates, which were then treated with 33% HBr in acetic acid followed by reduction with sodium cyanoborohydride to yield a separable mixture of (–)-sungucine and (–)-isosungucine. scielo.br This demonstrates that the core this compound framework can serve as a scaffold for accessing other related natural products and potentially novel, non-natural analogs with modified properties.
Advanced Structural Elucidation and Spectroscopic Characterization of Strychnogucine B
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) has been instrumental in establishing the precise molecular formula of strychnogucine B. acs.orgfrontiersin.org This technique provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. filab.frresearchgate.net
Initial studies using high-resolution electrospray ionization mass spectrometry (HRESIMS) determined the molecular weight of this compound to be 667.3295. acs.org This value corresponds to a molecular formula of C₄₂H₄₂N₄O₄. acs.org This formula indicates the presence of two additional oxygen atoms when compared to related bisindole alkaloids. acs.org The exact mass of this compound has also been reported as 666.32060583 Da. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound, providing detailed insights into the connectivity of atoms and the compound's stereochemistry. acs.orgscielo.brnsf.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to assemble the complex framework of this natural product. acs.orgscielo.br
1D NMR (¹H, ¹³C) Chemical Shift Assignments and Coupling Constant Analysis
1D NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, have been used to identify the chemical environments of the individual atoms within the this compound molecule. nsf.govresearchgate.net The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), measured in Hertz (Hz), provide crucial information about the electronic environment and spatial relationships of neighboring nuclei. researchgate.netucl.ac.uk
The ¹H NMR spectrum of this compound reveals characteristic signals for two indole (B1671886) moieties, a hydroxyethylidene chain, an oxyethylidene chain (ether oxide), and a methine proton. acs.org The spectral data for both synthetic and naturally isolated this compound have been found to be in complete agreement. scielo.brnsf.gov
Detailed ¹H and ¹³C NMR data have been reported and are summarized in the table below.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн) (J in Hz) |
|---|---|---|
| 2 | 52.7 | 3.93 (m) |
| 3 | 48.1 | 3.86 (m) |
| 5 | 52.8 | 3.19 (dd, 14.5, 4.0) / 2.79 (dd, 14.5, 12.0) |
| 6 | 42.7 | 3.17 (m) |
| 7 | 59.9 | 4.13 (m) |
| 8 | 77.1 | - |
| 9 | 128.0 | 7.12 (d, 7.5) |
| 10 | 122.3 | 7.17 (t, 7.5) |
| 11 | 127.3 | 7.05 (t, 7.5) |
| 12 | 132.8 | 7.28 (d, 7.5) |
| 13 | 148.4 | - |
| 14 | 66.9 | 4.31 (d, 3.0) |
| 15 | 31.7 | 2.33 (m) |
| 16 | 53.3 | 3.83 (m) |
| 17 | 130.2 | 7.20 (s) |
| 18 | 49.7 | 2.63 (m) |
| 19 | 26.5 | 1.88 (m) / 1.45 (m) |
| 20 | 31.6 | 1.29 (m) / 1.63 (m) |
| 21 | 169.4 | - |
| 22 | 105.7 | - |
| 23 | 141.2 | - |
| 2' | 52.7 | 3.93 (m) |
| 3' | 48.1 | 3.86 (m) |
| 5' | 52.8 | 3.19 (dd, 14.5, 4.0) / 2.79 (dd, 14.5, 12.0) |
| 6' | 42.7 | 3.17 (m) |
| 7' | 59.9 | 4.13 (m) |
| 8' | 77.1 | - |
| 9' | 128.0 | 7.12 (d, 7.5) |
| 10' | 122.3 | 7.17 (t, 7.5) |
| 11' | 127.3 | 7.05 (t, 7.5) |
| 12' | 132.8 | 7.28 (d, 7.5) |
| 13' | 148.4 | - |
| 14' | 66.9 | 4.31 (d, 3.0) |
| 15' | 31.7 | 2.33 (m) |
| 16' | 53.3 | 3.83 (m) |
| 17' | 124.6 | 6.01 (d, 10.0) |
| 18' | 129.5 | - |
| 19' | - | - |
| 20' | - | - |
| 21' | 163.7 | - |
| 22' | 118.8 | 5.63 (t, 7.0) |
| 23' | 59.8 | 4.37 (d, 7.0) |
| 24' | 100.2 | 4.05 (dd, 10.0, 1.5) / 4.22 (dd, 10.0, 1.5) |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Corroboration
To further confirm the complex structure of this compound, a suite of 2D NMR experiments was employed. acs.orgscielo.br These techniques provide through-bond and through-space correlations, which are essential for piecing together the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu In the aromatic region of the COSY spectrum of this compound, the correlations confirmed the presence of two distinct indole moieties. acs.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.edusdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to four bonds. princeton.edusdsu.edu HMBC data was vital in connecting the different fragments of the this compound molecule identified by COSY and HSQC.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of whether they are connected by bonds. princeton.edu This information is critical for determining the relative stereochemistry of the molecule.
The collective data from these 2D NMR experiments corroborated the proposed structure of this compound, which is composed of two strychnine-like portions. acs.orgscielo.br
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophores present in this compound. nsf.govuliege.be
The UV spectrum of this compound displays absorption maxima (λmax) at 222, 252, 283, 292, and 304 nm. acs.org This pattern is characteristic of molecules containing conjugated π systems, such as the indole rings present in the structure. libretexts.org
The IR spectrum shows key absorption bands that indicate the presence of specific functional groups. An amide carbonyl absorption is observed at 1666 cm⁻¹, and an enone carbonyl absorption appears at 1630 cm⁻¹. acs.org The spectral data from synthetic this compound was in complete agreement with that reported for the natural product. scielo.brnsf.gov
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration
While NMR and other spectroscopic methods are powerful for determining connectivity and relative stereochemistry, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. libretexts.orgcarleton.edunumberanalytics.com This non-destructive technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of atoms. carleton.eduuhu-ciqso.es
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for assigning the absolute configuration of chiral molecules in solution. nih.govencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubmdpi.com The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers, which have mirror-image ECD spectra. encyclopedia.pub While specific ECD data for this compound is not detailed in the provided search results, it is a common method used in the structural elucidation of complex natural products. researchgate.net
Chemical Derivatization and Analog Development of Strychnogucine B
Design Principles for Strychnogucine B Derivatives
The primary design principle for creating derivatives of this compound is rooted in its status as a bioactive natural product. redalyc.org Scientists leverage the intricate, pre-validated structure that nature has produced, which already possesses significant antiplasmodial and potential anticancer activities. scielo.br The goal is not to build a complex molecule from scratch but to modify the existing, potent scaffold through semi-synthesis. nsf.gov
Key design principles include:
Biomimetic and Semi-Synthetic Approaches : The development process often starts with a readily available, structurally related precursor, such as strychnine (B123637). scielo.br The synthesis is designed to mimic plausible biosynthetic pathways, for instance, using a Mannich reaction to couple two monomer units, which is a key step in forming the bisindole structure. scielo.brtemple.eduresearchgate.net
Structural Analogy : The design of analogs like sungucine and isosungucine (B1235523) is based on their co-isolation with this compound from Strychnos icaja. scielo.br Their structural similarities suggest a common biosynthetic origin and provide a natural template for interconversion and analog development.
Improving the Therapeutic Window : A major goal is to dissociate the desired therapeutic effects (e.g., antiplasmodial activity) from the inherent toxicity of the parent strychnine framework. nih.gov Derivatives are designed to minimize interaction with targets associated with toxicity, such as the glycine (B1666218) receptor, while maintaining or enhancing activity against parasitic targets. nih.gov
Strategies for Functional Group Modification in this compound
The chemical transformation of this compound into its analogs involves targeted functional group modifications. These strategies are designed to alter the molecule's chemical properties and, consequently, its biological activity. The primary strategy reported is the deoxygenation at the C18 and C18' positions. scielo.br This process transforms the hydroxyethylidene group in this compound into the ethylidene moieties characteristic of sungucine and isosungucine. researchgate.net
The key steps in this functional group manipulation are:
Acetylation : The process begins with the conversion of this compound into its bis-acetate derivatives. This acetylation of the hydroxyl groups serves to create a better leaving group for the subsequent reduction step. scielo.br
Reductive Deoxygenation : The bis-acetate intermediates are subjected to a two-step deoxygenation protocol. scielo.br This involves treatment with 33% hydrobromic acid (HBr) in acetic acid to form allylic bromides. These intermediates are then reduced using sodium cyanoborohydride (NaBH₃CN) in dimethylformamide (DMF) to yield the final deoxygenated products. scielo.br
This sequence of functional group interconversions—transforming an alcohol into an acetate (B1210297) and then into an alkane—is a deliberate strategy to access the specific structures of the target analogs. scielo.brtemple.eduresearchgate.netscienceopen.com
Synthesis of Bis-Strychnos Analogs (e.g., Sungucine, Isosungucine) from this compound
The total synthesis of sungucine and isosungucine has been achieved through a pathway where this compound is a late-stage intermediate. scielo.brtemple.edu More directly, this compound can be chemically converted into sungucine and isosungucine. scielo.brtemple.eduresearchgate.netscienceopen.com This transformation validates the structural relationship between these natural products and provides a method for generating analogs for biological testing.
The synthetic conversion from this compound is envisioned through a retrosynthetic analysis where sungucine and isosungucine are derived from this compound via a base-mediated ring-opening and deoxygenation. scielo.br The forward synthesis involves a carefully optimized reduction process.
Synthetic Route from this compound to Sungucine and Isosungucine scielo.br
| Step | Reagents and Conditions | Product(s) | Overall Yield |
|---|---|---|---|
| 1 | Acetylation : Acetic anhydride (B1165640), pyridine | Bis-acetate derivatives of this compound | Not specified |
| 2 | Allylic Bromination : 33% HBr in Acetic Acid | Allylic bromide intermediates (as HBr salts) | Not specified |
This efficient, multi-step process successfully transforms this compound into its deoxygenated analogs, providing access to these related bis-Strychnos alkaloids for further study. scielo.br
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
SAR investigations are crucial for understanding how specific structural features of this compound and its derivatives influence their biological activity. These studies primarily focus on antiplasmodial efficacy and potential toxicity.
Antiplasmodial Activity : Research has shown that this compound is a highly potent antiplasmodial agent, particularly against chloroquine-resistant (CQR) strains of P. falciparum. researchgate.netresearchgate.net Comparative studies reveal nuances in the activity of its derivatives:
This compound was found to be more active against a CQR strain (W2) than a chloroquine-sensitive (CQS) one, with a reported IC₅₀ value as low as 80 nM against the W2 strain. researchgate.net It demonstrated a high degree of selective toxicity, being 25 to 180 times more toxic to P. falciparum than to human cancer or fibroblast cell lines. researchgate.net
Analogs like sungucine and 18-hydroxyisosungucine also show high activity against quinine- and chloroquine-resistant strains of P. falciparum, though some studies indicate sungucine is slightly less active than this compound. researchgate.net
The dimeric structure is key. Monomeric alkaloids related to the substructures of these compounds generally show negligible antiplasmodial activity, highlighting the importance of the bisindole scaffold for potency. researchgate.net
Table of In Vitro Antiplasmodial and Cytotoxic Activities
| Compound | P. falciparum Strain | IC₅₀ (nM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | W2 (CQR) | 80 researchgate.net | 176 (vs. W2) redalyc.org |
| Sungucine | - | - | - |
| Isosungucine | - | - | - |
| 18-hydroxyisosungucine | - | Highly Active researchgate.net | >100 researchgate.net |
Data for sungucine and isosungucine IC₅₀ values are often grouped with other sungucine-type alkaloids, with ranges from 80 nM to 10 µM. Specific comparative values are not always detailed. researchgate.net
Interaction with Glycine Receptor (Toxicity Marker) : A critical aspect of the SAR for strychnine-derived compounds is their potential for convulsant toxicity, mediated by antagonism of the glycine receptor. nih.gov
Strychnine binds with high affinity to the glycine receptor, causing its toxic effects.
In contrast, This compound , sungucine , and the trimeric analog strychnohexamine (B1249702) interact with the glycine receptor with very poor efficacy. nih.gov They only show effects at concentrations greater than 1 µM, which is significantly higher than their antiplasmodial IC₅₀ values. nih.gov
This weak interaction is a crucial finding, suggesting that the dimerization and specific structural modifications in this compound and its analogs successfully mitigate the neurotoxicity associated with the parent strychnine scaffold. nih.gov The opening of the G-ring in the strychnine structure, as seen in the inactive monomer protostrychnine, also confirms the importance of this rigid ring system for high-affinity glycine receptor binding. nih.gov
These SAR studies confirm that this compound is a potent and selective antiplasmodial lead. Its derivatization into analogs like sungucine and isosungucine provides a platform for fine-tuning activity while maintaining a favorable safety profile by avoiding the toxicity inherent to the strychnine monomer. nih.govuliege.be
Mechanistic Elucidation of Strychnogucine B S Biological Interactions
In Vitro Antiplasmodial Activity and Selectivity Profiling
Strychnogucine B, a bisindole alkaloid originally isolated from the roots of Strychnos icaja, has demonstrated significant and selective antiplasmodial properties in various in vitro studies. thieme-connect.comebi.ac.ukfao.org This has positioned it as a compound of interest in the search for new antimalarial lead structures. thieme-connect.comnih.gov
Activity Against Plasmodium falciparum Strains (e.g., Chloroquine-Resistant)
A noteworthy characteristic of this compound is its potent activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. Research has shown that this compound is highly active against chloroquine-resistant (CQR) strains of P. falciparum. ebi.ac.ukfao.orgnih.gov In one study, it exhibited a 50% inhibitory concentration (IC₅₀) as low as 80 nM against the W2 CQR strain, indicating a higher potency against this resistant strain compared to some chloroquine-sensitive ones. ebi.ac.ukfao.orgnih.gov This suggests that this compound may act via a mechanism of action different from that of quinoline-based antimalarials like chloroquine. nsf.gov
The antiplasmodial efficacy of this compound has been evaluated across multiple P. falciparum strains, consistently demonstrating potent activity. ebi.ac.ukresearchgate.net Its IC₅₀ values are often in the nanomolar range, highlighting its potential as a powerful antimalarial agent. researchgate.netredalyc.org
Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains
| P. falciparum Strain | Resistance Profile | IC₅₀ (nM) | Reference |
|---|---|---|---|
| W2 | Chloroquine-Resistant | 80 | ebi.ac.ukfao.orgnih.gov |
| Unspecified | Chloroquine-Resistant | 85 | semanticscholar.org |
Investigations into Parasite-Specific Targets
The selectivity of this compound is a key aspect of its therapeutic potential. Studies have shown that it is significantly more toxic to P. falciparum than to mammalian cells. ebi.ac.ukfao.orgnih.gov Specifically, this compound displayed a selective toxicity that was 25 to 180 times greater towards the parasite compared to human cancer cells (KB) and normal human fibroblasts (WI38). ebi.ac.ukfao.orgnih.gov This favorable selectivity index suggests that the compound interacts with targets that are specific to the parasite, minimizing potential off-target effects in the host. ebi.ac.ukuliege.be
While the precise molecular targets of this compound within the parasite have not been fully elucidated, its high potency against chloroquine-resistant strains suggests a mechanism of action that is distinct from that of chloroquine. nsf.gov Further investigations, such as fluorescence localization and specific parasite stage assays, are warranted to identify the specific molecular targets and pathways affected by this compound, which could lead to a better understanding of how it causes parasite death. nsf.gov
In Vitro Antitrypanosomal Activity Against Trypanosoma brucei brucei
In addition to its antiplasmodial effects, this compound has been evaluated for its activity against other protozoan parasites. It has demonstrated moderate in vitro activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. thieme-connect.comnih.govuliege.be One study reported an IC₅₀ value of 2.7 µM against this parasite. uliege.be However, this in vitro activity did not translate to in vivo efficacy in a mouse model of acute trypanosomiasis. thieme-connect.comnih.govuliege.be The compound was found to be inactive against Leishmania mexicana promastigotes in vitro. thieme-connect.comnih.govuliege.be This highlights a degree of selectivity in its antiprotozoal action, with a more pronounced effect against Plasmodium species. thieme-connect.comnih.gov
Evaluation of this compound Interaction with the Glycine (B1666218) Receptor
Given that this compound is a structural derivative of strychnine (B123637), a potent antagonist of the glycine receptor (GlyR) in the central nervous system, it was crucial to assess its potential for similar neurotoxic activity. nih.gov The GlyR is a ligand-gated chloride channel primarily responsible for inhibitory neurotransmission in the spinal cord and brainstem. sigmaaldrich.comnih.gov
Comparative Binding Affinity and Functional Efficacy Studies Relative to Strychnine
To investigate its potential strychnine-like effects, this compound was studied for its interaction with the strychnine-sensitive GlyR. nih.gov These investigations involved [³H]strychnine competition assays on rat spinal cord membranes and whole-cell patch-clamp recordings on mouse spinal cord neurons. nih.gov
The results clearly indicated that this compound has a significantly lower affinity for the glycine receptor compared to strychnine. nih.gov In competition binding assays, this compound only interacted with the [³H]strychnine binding site at concentrations greater than 1 µM, demonstrating a very poor efficacy. nih.gov Similarly, in functional assays measuring glycine-gated currents, this compound showed very weak antagonist activity, again only at concentrations above 1 µM. nih.gov This is in stark contrast to strychnine, which binds with high affinity (in the nanomolar range) and is a potent antagonist of the GlyR. nih.govnih.gov These findings suggest that this compound is practically devoid of the convulsant strychnine-like activity at concentrations where it exhibits potent antiplasmodial effects. uliege.benih.govthieme-connect.com
Table 2: Comparative Interaction with the Glycine Receptor
| Compound | Interaction Concentration for [³H]strychnine binding and glycine-gated currents | Efficacy | Reference |
|---|---|---|---|
| Strychnine | High affinity (nM range) | Potent Antagonist | nih.govnih.gov |
| This compound | >1 µM | Very Poor | nih.gov |
Molecular Basis for Attenuated Glycine Receptor Interaction
The reduced interaction of this compound with the glycine receptor can be attributed to its distinct molecular structure compared to strychnine. nih.gov Strychnine's potent antagonism is linked to its ability to bind to a specific pocket on the GlyR, leading to a closed-channel state. ebi.ac.uk This binding involves interactions with specific amino acid residues within the receptor. nih.gov
This compound is a bisindole alkaloid, meaning it is a dimer composed of two strychnine-like units. ebi.ac.uknih.gov This dimeric structure likely sterically hinders its ability to fit into the compact binding site on the glycine receptor that accommodates the monomeric strychnine molecule. nih.gov Studies on other strychnine derivatives, such as protostrychnine, have shown that even minor structural changes, like the opening of the G-ring in strychnine, can lead to a weak interaction with the GlyR. nih.gov This underscores the high structural specificity required for potent binding to the glycine receptor. The bulky dimeric nature of this compound is therefore the primary reason for its significantly attenuated interaction with the GlyR, ensuring its selective antiplasmodial activity without the associated neurotoxicity of strychnine. nih.gov
Exploration of Other Potential Molecular Targets and Pathways
While this compound is noted for its potent antiplasmodial properties, the precise molecular mechanisms underlying this activity are not fully elucidated. nsf.gov Research suggests its mode of action may differ from that of standard quinoline (B57606) antimalarials, as it demonstrates significant activity against chloroquine-resistant strains of Plasmodium falciparum. nsf.govworldagroforestry.org This observation points toward novel molecular targets and pathways within the parasite. nsf.gov The exploration of these alternative interactions is crucial for understanding its full therapeutic potential and for the development of new lead compounds. nih.gov
Receptor Binding Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors for related alkaloids)
Receptor binding studies are fundamental in pharmacology to determine the affinity and specificity of a compound for various receptors. tocris.comspringernature.com For this compound and its relatives, these studies have provided critical insights into their potential neurological effects, or lack thereof.
A key concern for any derivative of strychnine is its potential interaction with the strychnine-sensitive glycine receptor, which mediates convulsant effects. nih.govuliege.be Binding assays have been conducted to assess this risk. Studies using mouse spinal cord neurons and rat spinal cord membranes showed that this compound, unlike strychnine, interacts with the glycine receptor with very poor efficacy, and only at concentrations above 1 µM. nih.gov This significantly diminished interaction obviates the immediate concern of strychnine-like poisoning, a crucial finding for its consideration as a potential therapeutic agent. nsf.govnih.gov
While direct binding to glycine receptors is weak, the broader family of Strychnos bisindole alkaloids has shown activity at other receptors, particularly nicotinic acetylcholine receptors (nAChRs). nih.govuliege.be Research on bisindole quaternary alkaloids isolated from Strychnos guianensis demonstrated that they are effective antagonists of the muscle-type nAChR in a human cell line. nih.govresearchgate.net Compounds like guiachrysine, guiaflavine, and 5',6'-dehydroguiaflavine (B1206743) antagonized carbamylcholine-activated ion efflux, with kinetic analyses suggesting a mixed competitive and uncompetitive mechanism of inhibition. nih.govuliege.be This indicates that these related alkaloids may act both at the acetylcholine binding site and by blocking the open ion channel. nih.govresearchgate.net Furthermore, monomeric alkaloids like strychnine and brucine (B1667951) have been shown to enable the function of homomeric human α10 nAChRs, a subunit implicated in various pathologies. frontiersin.orgresearchgate.net Although these studies were not performed on this compound itself, they establish that the Strychnos alkaloid scaffold can interact with nAChRs, presenting a potential area for future investigation. uliege.be
| Compound/Class | Receptor | Finding | Organism/System | Reference(s) |
| This compound | Glycine Receptor | Very poor efficacy of interaction; only at concentrations >1 µM. | Mouse spinal cord neurons; Rat spinal cord membranes | nih.gov |
| Guiachrysine | Muscle-type nAChR | Effective antagonist with an IC₅₀ of ~0.43 µM. | Human TE671 cells | nih.govuliege.be |
| Guiaflavine | Muscle-type nAChR | Effective antagonist; inhibition is of a mixed competitive and uncompetitive type. | Human TE671 cells | nih.govuliege.be |
| Strychnine / Brucine | Homomeric α10 nAChR | Enable functional expression and enhance ionic responses. | Xenopus laevis oocytes expressing human α10 subunits | frontiersin.orgresearchgate.net |
Cellular Pathway Modulation Studies
The specific cellular pathways modulated by this compound are still under investigation, with current knowledge being inferred primarily from its biological activities. Its potent and selective antiplasmodial action strongly suggests that it disrupts one or more pathways essential for the Plasmodium parasite's life cycle. nsf.govebi.ac.uk The high activity of this compound against chloroquine-resistant parasite strains implies that its target pathway is distinct from the mechanism of chloroquine, which involves the inhibition of heme detoxification. nsf.govworldagroforestry.org
Fluorescence localization and specific parasite stage assays have been proposed as methods to identify the potential targets and affected pathways. nsf.gov For related Strychnos alkaloids, such as isostrychnopentamine, proapoptotic properties have been demonstrated, suggesting an ability to modulate programmed cell death pathways, although these effects occurred at concentrations higher than those required for antiplasmodial activity. uliege.be The investigation into how this compound affects parasite metabolism, protein synthesis, cellular signaling, or other vital functions remains a critical area for future research.
Target Identification Using Chemical Proteomics and Gene Expression Profiling
To definitively identify the molecular targets of this compound, advanced and unbiased methodologies like chemical proteomics and gene expression profiling are required. researchgate.netdanskpatologi.org Although these techniques have not yet been specifically applied to this compound in published literature, they represent the logical next steps in its mechanistic elucidation. nsf.gov
Chemical Proteomics: This approach, particularly activity-based protein profiling (ABPP), uses chemical probes to map the interactions of a small molecule with proteins directly in complex biological systems. cravattlab.com A probe derived from this compound could be used to covalently label its protein targets in parasite or human cell lysates. Subsequent enrichment and identification of these labeled proteins via mass spectrometry would provide a direct map of its molecular interactions, revealing primary targets and potential off-target effects. researchgate.net
Gene Expression Profiling: This technique analyzes changes in messenger RNA (mRNA) levels across the genome in response to treatment with a compound. harvard.edu By treating Plasmodium cultures with this compound and analyzing the resulting changes in gene expression using DNA microarrays or RNA-sequencing, researchers can identify entire pathways that are upregulated or downregulated. harvard.edunih.gov This "signature" of gene expression changes can provide powerful clues about the compound's mechanism of action. danskpatologi.orgplos.org For instance, if genes involved in a specific metabolic pathway are consistently downregulated, it would suggest that the compound targets a key enzyme or regulator within that pathway.
| Technique | Principle | Potential Application for this compound | Reference(s) |
| Chemical Proteomics (e.g., ABPP) | Utilizes reactive chemical probes to covalently bind and identify protein targets from complex mixtures. | - Directly identify the specific protein(s) in P. falciparum that this compound binds to. - Uncover potential off-targets in human cells to predict toxicity. | researchgate.netcravattlab.com |
| Gene Expression Profiling (e.g., Microarray, RNA-Seq) | Measures genome-wide changes in mRNA levels to identify cellular pathways affected by a compound. | - Reveal the global transcriptional response of P. falciparum to this compound treatment. - Identify affected metabolic or signaling pathways to infer the mechanism of action. | danskpatologi.orgharvard.edunih.gov |
Computational and Theoretical Chemistry Studies of Strychnogucine B
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has been a important tool in elucidating the structural and electronic characteristics of strychnogucine B and its synthetic precursors. researchgate.netnih.gov These calculations have been particularly instrumental in understanding the outcomes of key synthetic reactions. scielo.brresearchgate.net
Rationalization of Regioselectivity and Stereoselectivity in Synthetic Pathways
The synthesis of a complex molecule like this compound involves reactions that can potentially yield multiple isomers. DFT calculations have been employed to rationalize the observed regioselectivity and stereoselectivity in crucial steps of its synthesis. nih.govscielo.br
One of the key steps in the synthesis of this compound is the Polonovski-Potier reaction. researchgate.net DFT analysis at the mPW1PW91/cc-pvdz level of theory was used to calculate the relative free energies of the three possible iminium cation intermediates (I, II, and III) that could form. researchgate.net The calculated energies, however, did not fully align with the experimental outcomes, suggesting that other factors, such as the E2 reaction pathway, also play a significant role in determining the final product distribution. scielo.br
| Iminium Ion | Relative Free Energy (kcal/mol) |
|---|---|
| I | +1.7 |
| II | +2.5 |
| III | 0.0 |
Furthermore, DFT calculations were used to explain the product distribution in the DBU-mediated conversion of strychnine (B123637) to its regioisomeric alkenes, which are precursors in the synthesis. scielo.br The calculations showed that the experimentally unobserved product was significantly higher in free energy (by 6.5-7 kcal/mol) than the two isolated products, which is consistent with the experimental findings. scielo.br
Another critical step is the biomimetic Mannich reaction to form the C23–C5’ bond that connects the two monomeric units. researchgate.netnih.gov The stereochemical outcome of this reaction, particularly the epimerization at C23 to the thermodynamically more stable epimer, was rationalized through computational analysis and confirmed by X-ray crystallography. scielo.br
Conformational Analysis and Energy Landscapes
Conformational analysis using DFT has been crucial for understanding the stability of intermediates and transition states in the synthetic pathway of this compound. For instance, in the DBU-mediated conversion of strychnine, DFT calculations of the potential energy landscape helped to explain why only two of the three possible regioisomeric alkene products were formed. researchgate.netscielo.br The analysis revealed that the pathway leading to the third, unobserved product was energetically unfavorable. scielo.br
The epimerization of a key intermediate during the synthesis was also studied. It was observed that one epimer would convert to the more thermodynamically stable epimer during chromatographic purification. scielo.br This observation is supported by the understanding of the conformational energy landscape, where the system evolves to its lowest energy state. scielo.br
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)
While DFT is a powerful tool for predicting spectroscopic properties such as NMR chemical shifts, and has been used for related alkaloids like strychnine, to date, no specific studies have been published that report the prediction of the NMR chemical shifts for this compound itself. researchgate.netescholarship.orgrsc.org Such calculations could be valuable for confirming the structure of the natural product and its synthetic intermediates.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing insights into how a ligand might interact with its biological target. researchgate.netwustl.edu Despite the known antiplasmodial activity of this compound, there are currently no published studies that have employed molecular dynamics simulations to investigate its interactions with specific biological targets. thieme-connect.comacs.org
Molecular Docking Studies for Biological Target Engagement
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govmdpi.com This method is often used to predict the binding mode of a ligand to a protein of interest. This compound has demonstrated significant in vitro activity against Plasmodium falciparum and selective toxicity toward certain cancer cells, indicating the existence of specific biological targets. acs.org However, as of now, no molecular docking studies have been reported in the scientific literature to identify or characterize the binding of this compound to any of these potential targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net These models are useful for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent analogs. At present, there are no published QSAR studies on this compound or its derivatives. The development of such models would require a dataset of structurally related compounds with measured biological activities, which is not yet available in the public domain.
Advanced Analytical Methodologies in Strychnogucine B Research
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a cornerstone technique for the analysis of strychnogucine B and related alkaloids, offering exceptional sensitivity and selectivity for trace-level detection. nih.govresearchgate.net This method leverages the high separation efficiency of UHPLC, which uses columns with small particle sizes (typically under 2 μm) to achieve superior resolution and faster analysis times compared to conventional HPLC. researchgate.netchromatographyonline.com The coupling with tandem mass spectrometry provides highly specific detection, allowing for the unambiguous identification and quantification of target compounds even in minute quantities within complex mixtures. nih.govresearchgate.net
In the context of Strychnos alkaloids, UHPLC systems are often paired with a Quadrupole Time-of-Flight (Q/TOF) mass spectrometer and an electrospray ionization (ESI) source operating in positive ion mode. uliege.be This setup is adept at detecting alkaloids like this compound, which readily form positive ions. uliege.be The high-resolution mass spectrometry (HRMS) capability of a TOF analyzer allows for the determination of the elemental composition of the detected ions, adding a high degree of confidence to the identification. nih.gov For instance, analyses of Strychnos extracts have successfully used UHPLC-ESI-Q/TOF to detect trace amounts of alkaloids, demonstrating the method's power. uliege.beresearchgate.net The methodology is so sensitive that it can be applied to pharmacokinetic studies, determining the concentration of related alkaloids like strychnine (B123637) and brucine (B1667951) in biological samples such as mice plasma. researchgate.net
The development of a UHPLC-MS/MS method involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. This includes selecting the appropriate column, mobile phase composition, and gradient elution, as well as tuning the mass spectrometer's ion source and collision energy settings for the specific fragmentation of this compound. wvu.edu
Table 1: Exemplary Parameters for UHPLC-MS/MS Analysis of Strychnos Alkaloids
| Parameter | Specification | Source |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | researchgate.netuliege.be |
| Column Type | Reversed-Phase C18 (e.g., Acquity BEH® C18) | researchgate.netuliege.befrontiersin.org |
| Column Dimensions | e.g., 100 mm × 2.1 mm, 1.7 μm particle size | researchgate.netuliege.be |
| Mobile Phase | Gradient elution using Water and Acetonitrile, often with a formic acid modifier (e.g., 0.1%) | researchgate.netuliege.be |
| Ionization Source | Electrospray Ionization (ESI), positive mode | uliege.benih.gov |
| Mass Analyzer | Quadrupole Time-of-Flight (Q/TOF), Linear Ion Trap, or Triple Quadrupole | nih.govuliege.benih.gov |
| Acquisition Mode | MS/MS (tandem MS) for fragmentation and specific detection | nih.govchromatographyonline.com |
Application of Modern Chromatographic Techniques for Separation and Purity Assessment
The journey from a crude plant extract to a pure sample of this compound relies on a multi-step process involving various modern chromatographic techniques. nih.govresearchgate.net These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov
Initial isolation from the raw material, such as the roots of Strychnos icaja, typically involves large-scale separation methods like column chromatography. nih.govresearchgate.net This technique is used for the initial fractionation of the crude extract to separate groups of compounds based on their polarity. Thin-Layer Chromatography (TLC) is often used alongside column chromatography as a rapid and inexpensive tool to monitor the separation process and to pool similar fractions together. uliege.beresearchgate.net
For the final purification and rigorous assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. chromatographyonline.comnsf.gov HPLC offers high resolution and is used to isolate this compound from closely related alkaloids. frontiersin.org The purity of the final compound is also determined using HPLC, often with a photodiode array (PDA) or UV detector. researchgate.netnsf.gov For this compound intended for biological studies, a purity of greater than 95% as assessed by HPLC is a common requirement. nsf.govresearchgate.net The identity of an isolated or synthesized batch of this compound is confirmed by comparing its HPLC chromatogram with that of a known reference standard. nsf.gov
Table 2: Role of Different Chromatographic Techniques in this compound Research
| Chromatographic Technique | Primary Role | Details | Source |
| Column Chromatography | Initial Isolation/Fractionation | Used to separate large quantities of crude extract into simpler fractions. | nih.govresearchgate.net |
| Thin-Layer Chromatography (TLC) | Monitoring & Qualitative Analysis | Rapidly checks the composition of fractions during isolation and helps in method development. | uliege.beresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Final Purification & Purity Assessment | Provides high-resolution separation to obtain the pure compound and quantify its purity (e.g., >95%). | nsf.govresearchgate.net |
| UHPLC-MS | Identification & Quantification | Used for sensitive detection and identification in complex mixtures and for quantitative analysis. | uliege.befrontiersin.org |
Development of Reference Standards and Analytical Validation Protocols
The reliability of any quantitative or qualitative analysis of this compound depends critically on the availability of a well-characterized, pure reference standard and a thoroughly validated analytical method. researchgate.netgtfch.org
A reference standard is a highly purified compound against which other samples are compared. For this compound, which may be obtained in very low yields from natural sources, a reference standard can be prepared via semi-synthesis from a more readily available precursor like strychnine. nsf.govscience.gov The identity of such a semi-synthetic standard must be rigorously confirmed by comparing its analytical data with that of the natural product. nsf.gov This comparison involves multiple techniques, primarily High-Resolution Mass Spectrometry (HRMS) to confirm the mass and elemental formula, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the exact chemical structure. uliege.be The HPLC retention time of the synthetic standard must also match that of the natural isolate. nsf.gov Once authenticated, the purity of the reference standard is determined, typically by HPLC, and must be of a high degree (e.g., >95%). nsf.gov
Once a reference standard is established, any analytical method used for its quantification must be validated to ensure it is fit for purpose. gtfch.org Analytical validation is the process of demonstrating that a procedure is suitable for its intended use, providing reliable, reproducible, and accurate results. researchgate.neteuropa.eu The validation process evaluates several key performance parameters as defined by international guidelines. europa.eu
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Source |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found. | researchgate.netgtfch.org |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | researchgate.netresearchgate.net |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. | gtfch.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | researchgate.netnih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | researchgate.net |
| Linearity | The ability of the method to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. | researchgate.netresearchgate.net |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | gtfch.org |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition). | researchgate.net |
Chemoinformatic Approaches for Data Analysis and Pattern Recognition
The analysis of complex natural product extracts by techniques like UHPLC-MS/MS generates vast amounts of data. Chemoinformatic tools are essential for processing this data to recognize patterns, identify known compounds, and highlight potentially novel molecules. uliege.bencl.res.in In the study of Strychnos alkaloids, molecular networking has emerged as a particularly powerful chemoinformatic strategy. uliege.benih.govfrontiersin.org
Molecular networking is a computational method that organizes MS/MS data based on fragmentation similarity. uliege.benih.gov In a molecular network, each node represents a unique parent ion (a molecule), and the connections (edges) between nodes are weighted by the similarity of their MS/MS fragmentation spectra. nih.gov Structurally related molecules, which tend to fragment in similar ways, are thus grouped together into clusters. uliege.benih.gov
This approach has been successfully applied to explore the chemical diversity of the Strychnos genus. nih.govfrontiersin.org By generating a molecular network from the MS/MS data of numerous Strychnos extracts, researchers can rapidly dereplicate, or identify, known alkaloids by matching their fragmentation spectra to library data. uliege.be For example, a mass corresponding to this compound (m/z 667.3308) has been observed within a cluster containing other known bisindole alkaloids like sungucine and strychnogucine C, facilitating its annotation in a crude extract. nih.gov
Beyond identifying known compounds, molecular networking excels at pattern recognition and the discovery of new chemical entities. uliege.be Unidentified nodes that cluster with known active compounds like this compound become high-priority targets for isolation and structural elucidation, as they are likely to be structurally related and may possess similar biological activity. uliege.benih.gov This strategy streamlines the process of discovering new, potentially active alkaloids from a complex natural source. frontiersin.org Other chemoinformatic tools such as MS2LDA and MixONat are also used to further explore metabolite content in complex mixtures. uliege.be
Table 4: Chemoinformatic Tools in Strychnos Alkaloid Research
| Tool | Function | Application Example | Source |
| Molecular Networking (e.g., on GNPS platform) | Organizes and visualizes MS/MS data based on spectral similarity, grouping related compounds. | Identifying this compound in crude extracts and highlighting novel, related alkaloids for targeted isolation. | uliege.beuliege.benih.gov |
| MZmine | A software for mass spectrometry data processing, including peak detection, alignment, and filtering before networking. | Pre-processing of raw HPLC-MS data to generate feature lists for input into molecular networking. | uliege.beresearchgate.net |
| ISDB (In-Silico spectral DataBase) | A dereplication tool for matching experimental spectra with in-silico predicted spectra. | Aiding in the structural identification of unknown compounds detected in the analysis. | uliege.be |
| MS2LDA | A tool that decomposes molecular fragmentation data into patterns (Mass2Motifs) to discover substructures in metabolites. | Analyzing fragmentation data to find common structural motifs across groups of alkaloids. | uliege.be |
| MixONat | A software for exploring metabolites in complex mixtures. | Offering new perspectives on the chemical composition of Strychnos extracts. | uliege.be |
Future Research Directions and Unexplored Avenues for Strychnogucine B
Expanding the Scope of Biosynthetic Engineering for Strychnogucine B Production
The natural abundance of this compound in Strychnos icaja is low, making isolation a challenging and low-yielding process. nsf.govresearchgate.net A semi-synthetic route from the more readily available (-)-strychnine has been developed, but biosynthetic engineering presents a promising alternative for sustainable and scalable production. nsf.govscience.gov
Recent breakthroughs in elucidating the complete biosynthetic pathway of strychnine (B123637) in Strychnos nux-vomica provide a critical roadmap for engineering the production of related alkaloids. mpg.dechemistryviews.org Researchers have identified the nine enzymes that convert the precursor geissoschizine into strychnine and related compounds like brucine (B1667951). chemistryviews.orgnih.gov A key discovery was the role of a specific malonyltransferase in the strychnine pathway, which attaches a malonyl group to an intermediate, leading towards pre-strychnine. chemistryviews.org This entire pathway has been successfully reconstituted in the model plant Nicotiana benthamiana, demonstrating the feasibility of using metabolic engineering to produce these complex molecules. nih.gov
Future research should focus on leveraging this knowledge for this compound production. Given that this compound is a dimer, likely formed from strychnine or isostrychnine-type monomers, it is hypothesized that strychnine is a biosynthetic precursor. scielo.br The key future research directions include:
Identification of Dimerization Enzymes: The central unanswered question is how the two monomeric units of this compound are coupled. Research efforts should be directed towards identifying the specific enzyme(s) in S. icaja responsible for this dimerization. This will likely involve transcriptomic and proteomic analysis of the plant's roots, where the alkaloid is found. ebi.ac.uknih.gov
Pathway Reconstruction in Heterologous Hosts: Once the complete biosynthetic machinery is identified, the entire pathway could be transferred to a heterologous host like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana. mpg.deresearchgate.net This would enable controlled, fermentative production of this compound, bypassing the limitations of extraction from the natural source.
Enzyme Engineering for Novel Alkaloids: The enzymes from the strychnine pathway could be subjected to protein engineering to alter their substrate specificity or catalytic activity. This could lead to the in vivo synthesis of novel this compound analogues with potentially improved pharmacological properties.
Novel Synthetic Methodologies for Complex this compound Analogues
The first and only reported synthesis of this compound is a semi-synthesis starting from (-)-strychnine. scienceopen.comresearchgate.net This convergent strategy involves the preparation of two different monomeric Strychnos fragments, which are then coupled using a biomimetic Mannich reaction. scienceopen.comresearchgate.net Subsequent epimerization and olefin isomerization steps yield the final natural product. scielo.br While elegant, this route relies on the availability of the natural product precursor and provides a foundation for developing more flexible and novel synthetic strategies.
Future synthetic research should aim to develop de novo total syntheses and methodologies for creating a diverse library of analogues. Key areas for exploration include:
Development of Asymmetric Total Synthesis: A de novo total synthesis would provide access to both enantiomers of this compound and allow for the creation of analogues not accessible through the semi-synthetic route. This would build upon the extensive history of strychnine total synthesis, which has inspired the development of numerous synthetic methods. wikipedia.org
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would be a powerful tool for rapidly generating analogues. Techniques like C-H activation could allow for the introduction of various functional groups at positions that are difficult to modify using classical methods, potentially leading to derivatives with enhanced activity or altered target specificity.
Novel Dimerization Strategies: The current semi-synthesis relies on a Mannich reaction for the key dimerization step. researchgate.net Future work could explore other coupling reactions, such as transition-metal-catalyzed cross-coupling reactions or photoredox catalysis, to join the monomeric fragments. researchgate.net These methods might offer different levels of control and efficiency, and could potentially be used to create analogues with different linker geometries between the two indole (B1671886) units.
| Synthetic Strategy | Description | Potential Advantages |
| Semi-synthesis | Utilizes commercially available (-)-strychnine as a starting material. Involves a convergent Mannich reaction to couple two monomeric units. scienceopen.comresearchgate.net | Access to the natural product; fewer steps than a full total synthesis. |
| Asymmetric Total Synthesis | De novo synthesis from simple starting materials, establishing all stereocenters controllably. | Access to unnatural enantiomers and structurally diverse analogues; not reliant on natural product availability. |
| Late-Stage Functionalization | Chemical modification of the final this compound scaffold, for example, via C-H activation. | Rapid generation of a library of analogues from a common intermediate; allows for modification of otherwise unreactive positions. |
| Novel Coupling Methods | Exploration of alternative chemical reactions (e.g., photoredox catalysis) for the key dimerization step. | Potentially improved yields, different regioselectivity, and access to novel analogue structures. |
Comprehensive Characterization of Secondary Metabolite Profiles in this compound-Producing Plants
Strychnos icaja is a rich source of diverse indole alkaloids, but our understanding of its complete chemical inventory is far from complete. journalejmp.comnih.gov Early investigations led to the isolation of this compound alongside its analogue, strychnogucine A. acs.org More recent studies using modern analytical techniques like molecular networking have begun to unveil the vast chemodiversity within the Strychnos genus. nih.govfrontiersin.org These studies have hinted at the presence of numerous unidentified alkaloids related to known active compounds. nih.gov
A comprehensive phytochemical investigation of S. icaja is warranted to fully map its secondary metabolite profile. This would provide valuable information for biosynthetic studies and could lead to the discovery of new bioactive compounds. Future research should involve:
Advanced Metabolomic Profiling: Employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to create a detailed chemical map of the metabolites present in different parts of the plant (roots, leaves, stem bark). nih.govtmkarpinski.com
Bioassay- and Mass-Guided Fractionation: Using the antiplasmodial activity as a guide to isolate new active compounds from S. icaja extracts. nih.gov This approach, combined with dereplication tools like molecular networking, can efficiently target novel and potent molecules, even those present in minute quantities. frontiersin.orguliege.be
Comparative Metabolomics: Comparing the metabolite profiles of S. icaja with other Strychnos species, such as S. nux-vomica or S. usambarensis, could provide insights into the evolution of these biosynthetic pathways and explain why certain species produce specific classes of alkaloids. nih.govnih.gov For instance, molecular networking has already identified clusters of related ions corresponding to sungucine and strychnogucine derivatives across various species. nih.gov
Elucidation of Additional Molecular Targets and Biological Pathways
This compound exhibits potent and selective in vitro activity against Plasmodium falciparum, including chloroquine-resistant strains, suggesting a mechanism of action that may differ from traditional antimalarials. acs.orgebi.ac.uknsf.gov However, its precise molecular target(s) within the parasite remain unknown. nsf.gov Understanding how this compound kills the malaria parasite is a crucial step towards its development as a potential therapeutic lead.
Future research should be intensely focused on target identification and mechanism of action studies. Promising research avenues include:
Target Identification Studies: Using techniques such as fluorescence localization microscopy to visualize the accumulation of the compound within parasite cells could help identify its target organelle. nsf.gov Affinity chromatography, where this compound is immobilized on a resin to "pull down" its binding partners from parasite lysates, is a classic and powerful method for target identification. Furthermore, genetic approaches, such as selecting for resistant parasite lines and sequencing their genomes to find mutations in the target protein, could provide definitive evidence.
Investigation of Ion Homeostasis: Some related scaffolds have been suggested to target the parasite's ion-translocating ATPase, PfATP4, leading to a fatal disruption of sodium ion homeostasis. researchgate.net It would be valuable to investigate if this compound shares this mechanism. This could be tested through direct enzymatic assays on PfATP4 or by measuring intracellular ion concentrations in parasites treated with the compound.
Pathway Analysis: Once a target is identified, downstream effects on the parasite's biological pathways should be investigated. This could involve transcriptomic or proteomic analyses of treated versus untreated parasites to understand the global cellular response to the drug. For example, studies on related compounds suggest that disruption of ion balance can induce autophagy and apoptosis-like cell death pathways in the parasite. researchgate.net Determining if this compound triggers similar responses would provide a more complete picture of its antimalarial action.
Q & A
Q. Table 1: Common Techniques for Isolation
| Technique | Application | Limitations |
|---|---|---|
| Column Chromatography | Bulk separation of crude extracts | Time-consuming, low resolution |
| HPLC | High-purity isolation | Costly, requires optimization |
| TLC | Rapid purity assessment | Limited quantitative accuracy |
Basic: Which spectroscopic techniques are critical for structural characterization of this compound?
Answer:
- NMR (1D/2D): Assign proton/carbon shifts and establish connectivity (HSQC, HMBC) .
- Mass Spectrometry (HR-MS): Confirm molecular formula and fragmentation patterns.
- X-ray Crystallography: Resolve absolute configuration if crystals are obtainable.
Methodological Tip: Cross-validate results with computational methods (e.g., DFT calculations for NMR prediction) to address spectral ambiguities .
Advanced: How to design experiments resolving contradictions in reported bioactivity data?
Answer:
Systematic Review: Conduct a PRISMA-guided literature review to identify gaps and conflicting results .
Dose-Response Studies: Use standardized assays (e.g., cell viability with ATP quantification) across multiple cell lines.
Control Variables: Account for batch-to-batch variability in compound purity and cell culture conditions .
Statistical Analysis: Apply ANOVA with post-hoc tests to assess significance; report effect sizes and confidence intervals .
Framework: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Advanced: What strategies optimize the synthesis of this compound derivatives for SAR studies?
Answer:
- Retrosynthetic Analysis: Prioritize modular routes (e.g., Suzuki coupling for aryl groups).
- Green Chemistry Principles: Use catalysts (e.g., organocatalysts) to improve yield and reduce waste.
- Analytical Validation: Monitor reaction progress via LC-MS and characterize intermediates with IR/NMR .
Key Consideration: Collaborate with computational chemists to predict reactive sites for functionalization .
Basic: How to formulate a research question on this compound’s pharmacological potential?
Answer:
Use the PICO Framework :
- Population: Target organism/cell type (e.g., cancer cell lines).
- Intervention: this compound dosage/administration.
- Comparison: Positive/negative controls (e.g., cisplatin for cytotoxicity).
- Outcome: Measurable endpoints (e.g., IC50, apoptosis markers).
Example: “Does this compound (100–500 nM) reduce viability in triple-negative breast cancer cells (MDA-MB-231) compared to paclitaxel, as measured by MTT assay?” .
Advanced: How to address variability in pharmacokinetic parameters across studies?
Answer:
- Meta-Analysis: Pool data from preclinical studies using random-effects models to account for heterogeneity .
- In Silico Modeling: Develop PBPK models to simulate absorption/distribution differences across species.
- Ethical Replication: Standardize dosing regimens and animal models (e.g., Sprague-Dawley rats) to minimize interspecies variability .
Basic: What steps ensure a systematic literature review on this compound?
Answer:
Database Search: Use PubMed, SciFinder, and Web of Science with keywords (e.g., “this compound AND biosynthesis”).
Screening: Apply inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010).
Data Extraction: Tabulate bioactivity, sources, and methodologies.
Bias Assessment: Use ROBIS tool to evaluate study quality .
Pro Tip: Track search strings with PRISMA flow diagrams for transparency .
Advanced: How to integrate multi-omics data to elucidate this compound’s mechanism of action?
Answer:
Transcriptomics: Perform RNA-seq to identify differentially expressed genes post-treatment.
Proteomics: Use LC-MS/MS to map protein interaction networks.
Metabolomics: Apply NMR-based metabolomics to track metabolic pathway disruptions.
Systems Biology: Build interaction networks (e.g., STRING DB) to pinpoint hub targets .
Basic: How to ensure reproducibility in this compound experiments?
Answer:
- Protocol Standardization: Pre-register methods on platforms like Protocols.io .
- Reagent Validation: Certify compound purity (≥95%) via independent labs.
- Data Sharing: Deposit raw spectra/assay data in repositories (e.g., Zenodo) .
Advanced: What computational approaches predict this compound’s bioactivity?
Answer:
Molecular Docking: Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina.
QSAR Modeling: Train models with published IC50 data and molecular descriptors (e.g., LogP, polar surface area).
Validation: Test predictions in vitro and refine models with Bayesian optimization .
Q. Table 2: Predictive Modeling Tools
| Tool | Application | Output |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | Docking scores |
| Schrödinger | MM-GBSA energy calculations | ΔG binding energies |
| MOE | Pharmacophore modeling | Feature-based alignment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
